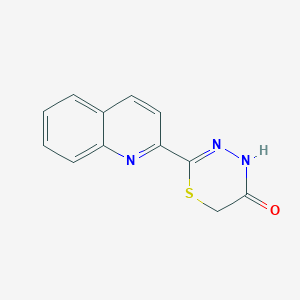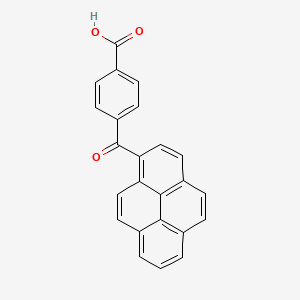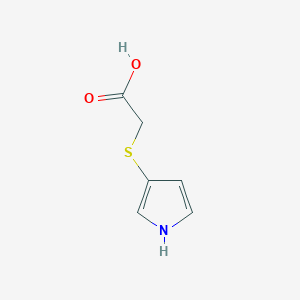
2-(1H-pyrrol-3-ylsulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is an organic compound that features a pyrrole ring substituted with a sulfanyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for 2-(1H-pyrrol-3-ylsulfanyl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrrol-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrrol-3-ylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-pyrrol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The pyrrole ring can also interact with enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-pyrrol-2-yl)acetic acid
- (1H-pyrrol-2-ylsulfanyl)propionic acid
- 1,1′-(hexane-1,6-diyl)bis(1H-pyrrol-2-ylsulfanyl)acetic acid
Uniqueness
2-(1H-pyrrol-3-ylsulfanyl)acetic acid is unique due to the specific positioning of the sulfanyl group on the pyrrole ring, which can influence its reactivity and interactions compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89597-76-2 |
|---|---|
Molekularformel |
C6H7NO2S |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
2-(1H-pyrrol-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)4-10-5-1-2-7-3-5/h1-3,7H,4H2,(H,8,9) |
InChI-Schlüssel |
DCWVBIXUDNGORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
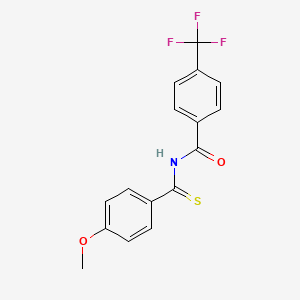
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
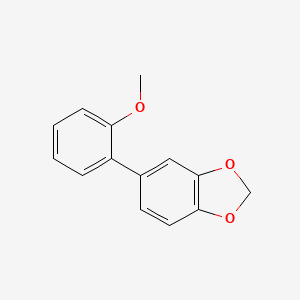
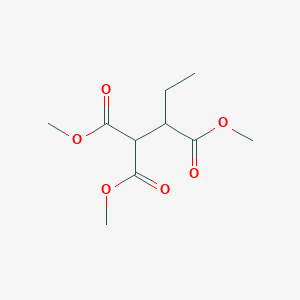




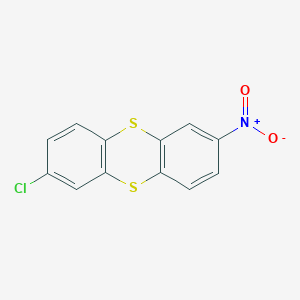

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
